
5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole, also known as PTZ-343, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including neuroscience, cancer research, and drug development. In
作用機序
5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole works by binding to the GABA receptor and activating it. This results in an increase in the activity of the GABA receptor, which leads to an increase in the inhibitory effects of GABA. This, in turn, leads to a decrease in neuronal activity, which can have a calming effect on the brain. In cancer cells, 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been shown to inhibit the activity of an enzyme called dihydroorotate dehydrogenase, which is involved in the synthesis of DNA. This inhibition leads to a decrease in the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole depend on the specific research application. In neuroscience, 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been shown to have anxiolytic and sedative effects. In cancer research, 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been shown to inhibit the growth of cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole in different research applications.
実験室実験の利点と制限
One of the advantages of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is its potency and selectivity for the GABA receptor. This makes it a useful tool for studying the role of GABA in various physiological processes. However, one limitation of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is its potential toxicity. Studies have shown that high doses of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole can cause liver damage in rats. Therefore, caution should be taken when using 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole in lab experiments.
将来の方向性
There are several future directions for research on 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole. One area of interest is the potential use of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole in the treatment of anxiety disorders. Another area of interest is the development of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole analogs that have improved potency and selectivity for the GABA receptor. Finally, more research is needed to fully understand the biochemical and physiological effects of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole in different research applications.
合成法
The synthesis of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves a series of chemical reactions. The starting material is 3,3,3-trifluoropropyl bromide, which is reacted with potassium tert-butoxide to form 3,3,3-trifluoropropyl alcohol. The alcohol is then reacted with propargyl bromide to form propargyl alcohol, which is then reacted with sodium hydride and methyl iodide to form propargyl methyl ether. Finally, propargyl methyl ether is reacted with 3,5-dimethylpyrazole to form 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole.
科学的研究の応用
5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been studied for its potential use in various areas of scientific research. One of the most promising areas is neuroscience, where 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been shown to be a potent and selective agonist of the gamma-aminobutyric acid (GABA) receptor. GABA is an important neurotransmitter that plays a role in regulating anxiety, sleep, and muscle tone. 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has also been studied for its potential use in cancer research, where it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O/c1-2-7-16-8-9-3-5-14-15(9)6-4-10(11,12)13/h3,5H,2,4,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFRWODMFQLJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CC=NN1CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


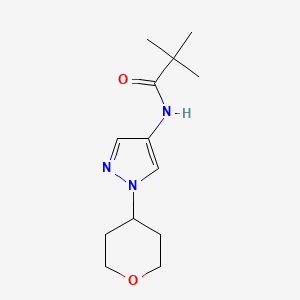
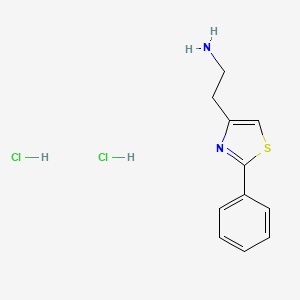

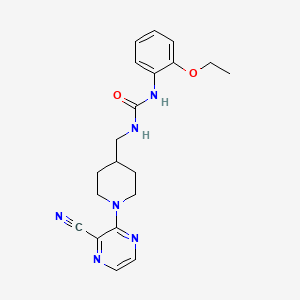

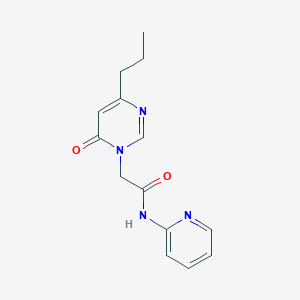
![8-(2-Chlorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2970036.png)
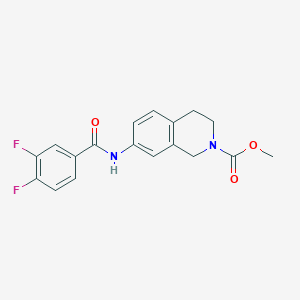
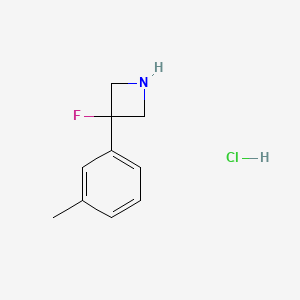
![3-cyclopentyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2970040.png)
![2-(5-Fluoropyrimidin-4-yl)-5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2970041.png)
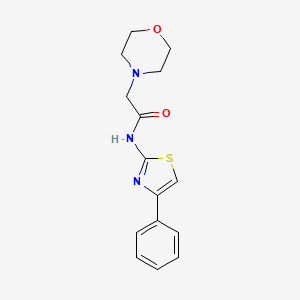
![6-Cyano-N-[[(3S,5R)-3-(hydroxymethyl)-4,5-dimethylmorpholin-3-yl]methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2970046.png)